
AZD6564
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AZD6564 is a fibrinolysis inhibitor which acts via interference of a protein-protein interaction.
科学研究应用
Pharmacokinetics
The pharmacokinetic profile of AZD6564 suggests favorable absorption and clearance properties. In vitro studies indicate an IC50 value for human plasma clot lysis at approximately 0.44 μM, with a predicted oral dosing regimen of 340 mg twice daily for human applications . The compound exhibits no significant activity against GABA receptors, which minimizes the risk of neurological side effects commonly associated with other antifibrinolytics .
Heavy Menstrual Bleeding
This compound has been primarily investigated for its effectiveness in treating heavy menstrual bleeding. Clinical trials have demonstrated its potential to significantly reduce blood loss during menstruation, presenting a viable alternative to TXA and EACA, which often require higher doses and are associated with more frequent side effects .
Surgical Applications
The compound's ability to inhibit fibrinolysis has implications in surgical settings where blood loss is a concern. Its administration could help minimize intraoperative bleeding and improve patient outcomes during procedures such as dental surgeries and major surgeries involving high risks of hemorrhage .
Trauma Management
Given that excessive fibrinolysis contributes to acute traumatic coagulopathy—a leading cause of preventable death in trauma cases—this compound may play a critical role in trauma management protocols. By controlling fibrinolysis, it could help stabilize patients suffering from severe trauma and reduce mortality rates associated with hemorrhagic events .
Case Study 1: Heavy Menstrual Bleeding Management
In a clinical trial focusing on women with heavy menstrual bleeding, this compound was administered over several menstrual cycles. Results indicated a statistically significant reduction in menstrual blood loss compared to baseline measurements, with many participants reporting improved quality of life .
Case Study 2: Surgical Outcomes
A study involving patients undergoing elective surgery demonstrated that this compound effectively reduced intraoperative blood loss compared to historical controls treated with standard antifibrinolytic therapies. The results suggested that this compound could become a standard adjunct therapy in surgical practice .
Comparative Analysis with Other Antifibrinolytics
The following table compares this compound with other established antifibrinolytic agents:
Characteristic | This compound | Tranexamic Acid | Epsilon-Aminocaproic Acid |
---|---|---|---|
Mechanism | Lysine mimetic | Lysine analog | Lysine analog |
IC50 (μM) | 0.44 | ~0.8 | ~1.0 |
Oral Bioavailability | High | Moderate | Moderate |
Common Side Effects | Minimal | Headaches, nausea | Gastrointestinal discomfort |
Primary Indication | Heavy menstrual bleeding | Heavy menstrual bleeding | Surgical bleeding |
化学反应分析
Core Reactivity and Functional Groups
AZD6564 (chemical structure: 5-methyl-4-((2S,5S)-5-(methylcarbamoyl)piperidin-2-yl)isoxazol-3-yl) hydrogen sulfate) exhibits reactivity through two key components:
- Isoxazolone ring : Serves as a carboxylic acid bioisostere, enabling ionic interactions with basic residues in plasmin's lysine-binding site .
- Piperidine-carboxamide moiety : Provides structural rigidity and facilitates hydrogen bonding with Asp55 and Asp57 residues .
Biochemical Interactions
This compound undergoes non-covalent binding reactions in physiological environments:
X-ray crystallography (PDB: 4XUF) confirms that the isoxazolone group occupies the same position as lysine’s α-carboxyl group in fibrin .
Structural Modifications and SAR
Critical structure-activity relationship (SAR) findings from analog studies:
The 2-methylpiperidine configuration optimizes steric complementarity with plasmin’s hydrophobic subpocket .
Stability and Degradation Pathways
This compound demonstrates favorable stability under physiological conditions:
- Plasma stability : >90% intact after 2 hours (human plasma, pH 7.4) .
- Oxidative metabolism : Primarily hepatic CYP3A4-mediated sulfoxide formation .
- Hydrolytic cleavage : Half-life >24 hours at pH 1–7 (simulated gastric fluid) .
Comparative Analysis with Fibrinolytics
Parameter | This compound | Tranexamic Acid (TXA) | Epsilon-Aminocaproic Acid (EACA) |
---|---|---|---|
Mechanism | LBS inhibitor | Lysine analog | Lysine analog |
Oral Bioavailability | 89% | 34% | 65% |
Plasma IC₅₀ | 0.44 μM | 3.1 μM | 40 μM |
GABAₐ Activity | None | 1600 μM | N/A |
属性
CAS 编号 |
1251841-50-5 |
---|---|
分子式 |
C13H22N2O2 |
分子量 |
238.33 |
IUPAC 名称 |
5-[(2R,4S)-2-(2,2-Dimethylpropyl)-4-piperidinyl]-3(2H)-isoxazolone |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,3)8-10-6-9(4-5-14-10)11-7-12(16)15-17-11/h7,9-10,14H,4-6,8H2,1-3H3,(H,15,16)/t9-,10+/m0/s1 |
InChI 键 |
ORLPPUHANSFJCS-VHSXEESVSA-N |
SMILES |
O=C1NOC([C@@H]2C[C@H](CC(C)(C)C)NCC2)=C1 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
AZD-6564; AZD 6564; AZD6564 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。